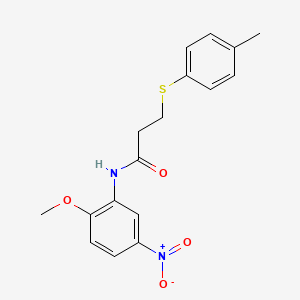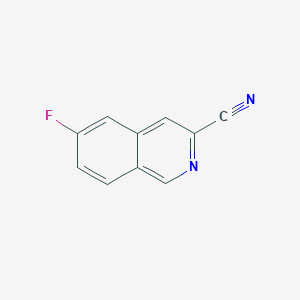
6-Fluoroisoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Fluoroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5FN2 and a molecular weight of 172.16 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in the scientific community. For instance, one study discussed the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs and their biological activities . Another study reviewed the preparation of fluorinated isoquinolines over the past decade . A third study discussed the synthesis of quinoline derivatives from 6-hydroxy-3,4-dihydroquinolin-2(1H)-one .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbonitrile group attached to an isoquinoline ring . The isoquinoline ring is a bicyclic aromatic heterocycle, which is a structural isomer of quinoline .Chemical Reactions Analysis
The chemical reactions involving this compound have been explored in various studies. For example, one study discussed the coupling-imination-annulation sequence of reactions using -bromoarylaldehydes and terminal alkynes with ammonium acetate . Another study reported the preparation of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives from dicyanomethylene-4H-pyran derivatives and secondary amines .Mechanism of Action
While the specific mechanism of action of 6-Fluoroisoquinoline-3-carbonitrile is not explicitly mentioned in the retrieved papers, isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The mechanism of action of these compounds often involves interactions with specific target enzymes or receptors .
Properties
IUPAC Name |
6-fluoroisoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBISVKBXOJAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![3-Indolo[2,3-b]quinoxalin-6-yl-propionic acid](/img/structure/B2937920.png)
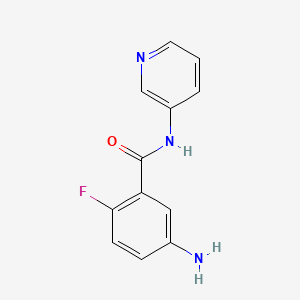
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)

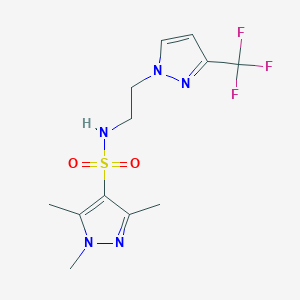
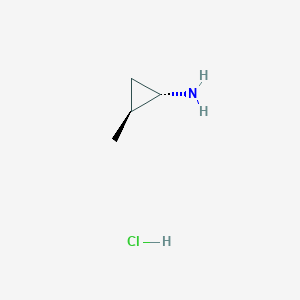

![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2937939.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)
